molecular formula C14H8BrF4NO2 B8161118 3-bromo-4-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide

3-bromo-4-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide

Cat. No.: B8161118
M. Wt: 378.12 g/mol
InChI Key: MNXBDXMYEMBBBG-UHFFFAOYSA-N
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Description

3-bromo-4-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide is a chemical compound with the molecular formula C14H9BrF3NO2 It is a member of the benzamide family, characterized by the presence of a bromine atom at the third position, a fluorine atom at the fourth position, and a trifluoromethoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors One common method involves the bromination of 4-fluoroaniline to introduce the bromine atom at the desired positionThe final step involves the formation of the benzamide moiety by reacting the intermediate with benzoyl chloride under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The specific methods used can vary depending on the scale of production and the desired application of the compound .

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as the bromine or fluorine atoms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can result in the removal of halogen atoms .

Scientific Research Applications

3-bromo-4-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-4-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide
  • 3-bromo-4-(trifluoromethoxy)benzamide
  • 4-bromo-3-(trifluoromethoxy)benzamide

Uniqueness

3-bromo-4-fluoro-N-(4-(trifluoromethoxy)phenyl)benzamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the trifluoromethoxy group, provides a distinct set of properties that can be exploited in various applications .

Properties

IUPAC Name

3-bromo-4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrF4NO2/c15-11-7-8(1-6-12(11)16)13(21)20-9-2-4-10(5-3-9)22-14(17,18)19/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXBDXMYEMBBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)F)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrF4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

SOCl2 (2.92 mL, 40.0 mmol) and DMF (0.5 mL) were added dropwise to a suspension of 3-bromo-4-fluorobenzoic acid (1.752 g, 8 mmol) in toluene (20 mL) and the RM was stirred at 80° C. for 1 h The solvent was evaporated off under reduced pressure and the residue was diluted with THF (15 mL). DIPEA (2.79 mL, 16.00 mmol) was added and the mixture was cooled to 0° C., treated with a solution of 4-trifluoromethoxyaniline (1.181 mL, 8.80 mmol) in THF (5 mL) and stirred for 1 h. The RM was treated with aq. 1 M HCl (50 mL), and extracted with TBME. The combined extracts were washed with aq. 1 M HCl, aq. 1 M NaOH and brine, dried over MgSO4 and the solvent was evaporated off under reduced pressure to give a residue was crystallized from n-heptane/DCM to afford the title compound as a white solid. UPLC-MS (Condition 1) tR=3.18 min, m/z=377.9/379.9 [M+H]+, m/z=375.9/377.9 [M−H]−; 1H-NMR (400 MHz, DMSO-d6) δ ppm 7.38 (d, J=8.6 Hz, 2H) 7.56 (t, J=8.7 Hz, 1H) 7.87 (d, J=9.0 Hz, 2H) 8.00-8.06 (m, 1H) 8.32 (dd, J=6.6, 2.2 Hz, 1H) 10.50 (s, 1H).
Name
Quantity
2.92 mL
Type
reactant
Reaction Step One
Quantity
1.752 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.79 mL
Type
reactant
Reaction Step Two
Quantity
1.181 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

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